S-Nitroso-N-valeryl-D,L-penicillamine

Descripción general

Descripción

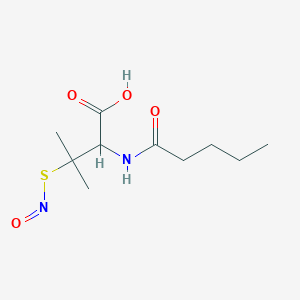

S-Nitroso-N-valeryl-D,L-penicillamine is a derivative of D-Penicillamine, which is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . It is a pale green solid that can exhibit high lipophilicity and stability in solution .

Molecular Structure Analysis

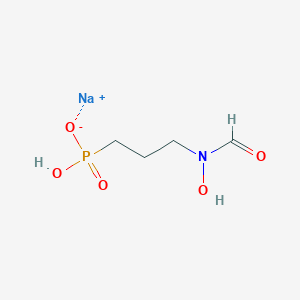

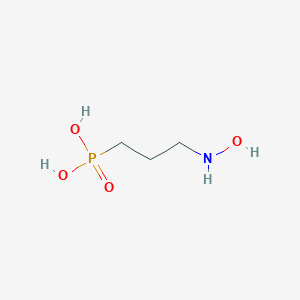

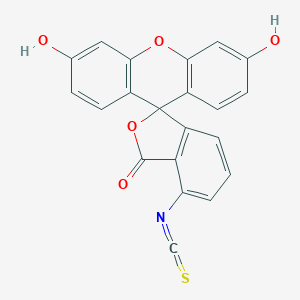

The molecular formula of S-Nitroso-N-valeryl-D,L-penicillamine is C10H18N2O4S, and its molecular weight is 262.33 g/mol .Chemical Reactions Analysis

S-Nitroso-N-valeryl-D,L-penicillamine is a stable compound in solution . The decomposition of this compound and other SNAP analogues is accelerated by Cu (II) and cysteine, and slowed by neocuproine, a specific Cu (I) chelator .Physical And Chemical Properties Analysis

S-Nitroso-N-valeryl-D,L-penicillamine is a pale green solid . It exhibits high lipophilicity and stability in solution .Aplicaciones Científicas De Investigación

Cardiac Function Enhancement

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is related to a compound called S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), which has been studied for its effects on cardiac function . SNPiP was found to gradually elevate intracellular cGMP levels and nitric oxide (NO) levels in cells, leading to the transactivation and translation of the choline acetyltransferase gene . This resulted in elevated acetylcholine levels, which are crucial for maintaining basic physiological cardiac functions . SNPiP-treated mice showed enhanced cardiac function without tachycardia but with improved diastolic function, leading to improved cardiac output . Given the structural similarity, SNVP may have similar effects.

Nitric Oxide Storage and Release

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is structurally similar to S-nitroso-N-acetyl-D-penicillamine (SNAP), which has been used to modify hyperbranched polyamidoamine (HPAMAM) to form a controlled, high-capacity nitric oxide (NO)-donating compound . This compound has the potential to modify polymers to release NO over long periods of time by being blended into a variety of base polymers . NO release can be triggered by photoinitiation and through passive ion-mediated release seen under physiological conditions . A material that delivers the beneficial dose of NO over a long period of time could greatly increase the biocompatibility of long-term implantable devices . SNVP, due to its structural similarity to SNAP, may have similar applications.

Mecanismo De Acción

Target of Action

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

SNVP interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by SNVP is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It is known that snvp exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .

Result of Action

The primary result of SNVP’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .

Action Environment

The action of SNVP can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of SNVP . This could potentially affect the stability and efficacy of SNVP in different physiological environments .

Propiedades

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Nitroso-N-valeryl-D,L-penicillamine | |

CAS RN |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)